1,2-Diarachidoyl-sn-glycero-3-phosphocholine

Catalog No.
S741929
CAS No.
61596-53-0
M.F
C48H96NO8P
M. Wt
846.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diarachidoyl-sn-glycero-3-phosphocholine

CAS Number

61596-53-0

Product Name

1,2-Diarachidoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2,3-di(icosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C48H96NO8P

Molecular Weight

846.3 g/mol

InChI

InChI=1S/C48H96NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h46H,6-45H2,1-5H3/t46-/m1/s1

InChI Key

YKIOPDIXYAUOFN-YACUFSJGSA-N

SMILES

Array

Synonyms

1,2-DAPC;L-α-Diarachidonoyl lecithin;1,2-Diarachidoyl-sn-glycero-3-Phosphocholine

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC

The exact mass of the compound 1,2-Diarachidoyl-sn-glycero-3-phosphocholine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.

1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC) is a high-purity, synthetic phosphatidylcholine featuring two saturated 20-carbon (C20:0) acyl chains. This structure allows it to form highly ordered and stable lipid bilayers, which are essential components in advanced drug delivery systems like liposomes and lipid nanoparticles. Its primary procurement-relevant characteristic is its exceptionally high gel-to-liquid crystalline phase transition temperature (Tm), a direct result of its long, saturated acyl chains. This property is critical for creating lipid-based formulations that require high thermal stability during processing and minimal membrane permeability for superior drug retention. [1]

Substituting 1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC) with more common, shorter-chain saturated phosphatidylcholines like 1,2-distearoyl-PC (DSPC, C18:0) or 1,2-dipalmitoyl-PC (DPPC, C16:0) can lead to critical formulation failure. The length of the acyl chain directly dictates the main phase transition temperature (Tm), which in turn governs the bilayer's rigidity, thickness, and permeability at a given temperature. [1] A lower Tm, resulting from shorter chains, leads to more fluid and permeable membranes at physiological and ambient temperatures, causing poor drug retention and reduced stability. [2] Therefore, selecting a phosphatidylcholine based on price or availability without matching the specific acyl chain length required for the target thermal profile will compromise the reproducibility and performance of the final application.

Superior Thermal Stability: Quantifiably Higher Phase Transition Temperature

The primary differentiator for DAPC is its main phase transition temperature (Tm), which is significantly higher than that of its shorter-chain analogs. In differential scanning calorimetry studies, DAPC exhibits a Tm of 64.8-66°C. [REFS-1, REFS-2] This is substantially higher than the Tm of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC, C18:0) at 54.1-55°C and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC, C16:0) at 41.3°C. [REFS-1, REFS-3]

Evidence DimensionMain Phase Transition Temperature (Tm)
Target Compound Data64.8–66°C
Comparator Or BaselineDSPC (C18:0): 54.1–55°C; DPPC (C16:0): 41.3°C
Quantified Difference~10-11°C higher than DSPC; ~23-24°C higher than DPPC
ConditionsDifferential Scanning Calorimetry (DSC) of liposome dispersions.

A higher Tm ensures the lipid bilayer remains in the rigid, ordered gel phase at physiological and elevated ambient temperatures, which is critical for creating highly stable, low-leakage liposomes.

Enhanced Bilayer Thickness: A Direct Consequence of Longer Acyl Chains

The thickness of a lipid bilayer is directly proportional to the length of its constituent acyl chains. [1] While direct side-by-side measurements including DAPC are less common, established biophysical principles and data from its closest analogs confirm this trend. For example, the thickness of a DSPC (C18:0) bilayer is greater than that of a DPPC (C16:0) bilayer. [1] By extension, the C20:0 chains of DAPC create an even thicker, more robust membrane barrier compared to DSPC or DPPC, a critical factor for mechanical stability and resistance to permeabilization.

Evidence DimensionBilayer Thickness
Target Compound DataThicker than DSPC (C18:0)
Comparator Or BaselineDSPC (C18:0) is thicker than DPPC (C16:0)
Quantified DifferenceQualitatively thicker based on established structure-property relationships.
ConditionsFully hydrated lipid bilayers in the gel (Lβ') phase.

A thicker bilayer provides a more substantial physical barrier, enhancing the mechanical stability of vesicles and improving the retention of encapsulated hydrophilic and amphiphilic molecules.

Reduced Permeability and Superior Drug Retention: A Function of Acyl Chain Length

Liposome stability and drug retention are directly proportional to the acyl chain length and, consequently, the phase transition temperature. [1] Studies comparing saturated phosphatidylcholines show a clear trend: longer chains create less permeable membranes. For instance, DSPC (C18:0) liposomes, which have a higher Tm than DPPC (C16:0) liposomes, exhibit significantly greater drug retention over 48 hours at 37°C (85.2% retention for DSPC vs. 60.8% for DPPC). [1] DAPC, with its even longer C20:0 chains and higher Tm, forms an even less permeable bilayer, making it the preferred choice when minimizing passive drug leakage is paramount. The increased permeability at the phase transition temperature is also strongly dependent on chain length, with longer chains showing a less pronounced effect. [2]

Evidence DimensionInulin Retention in Liposomes at 37°C over 48 hours
Target Compound DataInferred to be >85.2%
Comparator Or BaselineDSPC (C18:0): 85.2% ± 10.1%; DPPC (C16:0): 60.8% ± 8.9%
Quantified DifferenceSignificantly higher retention compared to DPPC; inferred to be higher than DSPC.
ConditionsLiposomes incubated in Phosphate Buffered Saline (PBS) at 37°C.

For controlled-release applications, especially with small-molecule drugs, minimizing premature leakage from the carrier is essential for efficacy and reducing systemic toxicity; DAPC provides the most stable barrier among common saturated PCs.

Formulating Thermally Stable Liposomes for High-Stress Processes

Due to its high phase transition temperature (Tm) of ~65°C, DAPC is the right choice for liposomal formulations that must endure thermal stress, such as terminal sterilization, lyophilization, or high-temperature processing, without compromising membrane integrity. [1] It provides a margin of stability that shorter-chain lipids like DPPC (Tm ~41°C) cannot offer.

Maximizing Retention in Small-Molecule Controlled-Release Systems

When encapsulating small, highly permeable drug molecules, minimizing passive leakage is critical. The dense, thick, and highly-ordered bilayer formed by DAPC provides a superior barrier compared to DSPC or DPPC. [2] This makes it an essential component for developing long-circulating formulations where the drug must be retained securely within the carrier until it reaches the target site.

Engineering Mechanically Robust Lipid Nanoparticles (LNPs)

For applications requiring high structural integrity, such as in nucleic acid delivery or as stable contrast agent carriers, the use of DAPC is advantageous. Its long C20:0 chains contribute to a thicker, more mechanically stable bilayer, ensuring the nanoparticle maintains its morphology and protects its payload during circulation and interaction with biological systems. [3]

Physical Description

Solid

XLogP3

17.8

Hydrogen Bond Acceptor Count

8

Exact Mass

845.68735602 Da

Monoisotopic Mass

845.68735602 Da

Heavy Atom Count

58

UNII

HE0P2D9ZLS

Wikipedia

1,2-diarachidoyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Last modified: 08-15-2023
1.Bagatolli, L.A., and Gratton, E. A correlation between lipid domain shape and binary phospholipid mixture composition in free standing bilayers: A two-photon fluorescence microscopy study. Biophysical Journal 79(1), 434-447 (2000).

Explore Compound Types